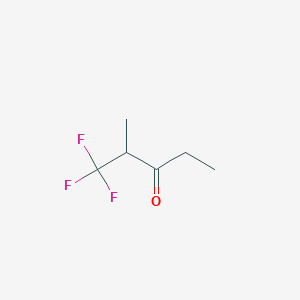

1,1,1-Trifluoro-2-methylpentan-3-one

Description

Properties

CAS No. |

56734-78-2 |

|---|---|

Molecular Formula |

C6H9F3O |

Molecular Weight |

154.13 g/mol |

IUPAC Name |

1,1,1-trifluoro-2-methylpentan-3-one |

InChI |

InChI=1S/C6H9F3O/c1-3-5(10)4(2)6(7,8)9/h4H,3H2,1-2H3 |

InChI Key |

JPMBOWWQNJWILZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C(C)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The process begins with the activation of Cl₃CCF₃ by a copper(I) species, generating a CF₃ radical intermediate. This radical subsequently reacts with a ketone precursor—in this case, 2-methylpentan-3-one—to form the desired trifluoromethylated product. Key steps include:

- Substrate Preparation : 2-Methylpentan-3-one is treated with Cl₃CCF₃ in a dimethyl sulfoxide (DMSO)/water solvent system.

- Catalytic Cycle : Cupric tartrate (CuC₄H₄O₆·3H₂O) serves as the catalyst, enabling electron transfer to Cl₃CCF₃ and stabilizing reactive intermediates.

- Thermal Activation : The reaction proceeds at 80°C for 12 hours, ensuring complete conversion.

Optimization and Yield

Yields for analogous trifluoromethylated ketones, such as 1,1,1-trifluoro-5-phenylpentan-3-one, reach 54% under these conditions. Critical factors influencing efficiency include:

- Solvent Polarity : DMSO enhances solubility of ionic intermediates.

- Catalyst Loading : Stoichiometric amounts of cupric tartrate prevent side reactions.

- Temperature Control : Elevated temperatures accelerate radical generation but risk decomposition.

Workup and Purification

Post-reaction, the mixture is extracted with diethyl ether, dried over magnesium sulfate, and concentrated. Column chromatography on silica gel isolates the product, with purity confirmed via NMR and mass spectrometry.

Photochemical Radical Trifluoromethylation

Photoredox catalysis offers a complementary route to trifluoromethylation, leveraging light energy to generate reactive species without metal catalysts. This method is particularly advantageous for substrates sensitive to thermal degradation.

Reaction Design

A photochemical protocol utilizing [1.1.1]propellane and acyl chlorides has been adapted for trifluoromethyl ketone synthesis:

- Radical Initiation : UV irradiation (390 nm) cleaves [1.1.1]propellane, producing a strained bicyclopentane intermediate.

- Trifluoromethyl Transfer : Organotrifluoroborates, such as potassium 4-methyl-4-(trifluoro-λ⁴-boraneyl)pentan-1-olate, release CF₃ radicals under photolytic conditions.

- Ketone Formation : The radicals combine with acyl chloride derivatives, yielding the trifluoromethylated ketone after hydrolysis.

Operational Considerations

Yield and Characterization

For bicyclo[1.1.1]pentane derivatives, yields average 46%, with purity achieved via recrystallization from acetone. Nuclear magnetic resonance (NMR) confirms regioselectivity, while differential scanning calorimetry (DSC) verifies thermal stability.

Comparative Analysis of Preparation Methods

Advantages and Limitations

- Copper-Catalyzed : Higher yields and simpler setup but requires metal catalysts and elevated temperatures.

- Photochemical : Metal-free and mild conditions but necessitates specialized equipment and offers lower yields.

Chemical Reactions Analysis

Halogenation Reactions

The trifluoromethyl group undergoes selective halogen substitution under controlled conditions. For example, bromination replaces one fluorine atom while preserving the ketone functionality:

| Reaction Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Bromine (Br₂), inert atmosphere | Br₂ in solvent | 1-Bromo-1,1-difluoro-2-methylpentan-3-one | 45–93% |

This reaction proceeds via electrophilic halogenation, where Br₂ interacts with the electron-deficient trifluoromethyl group. The reaction time and solvent polarity significantly impact selectivity .

Nucleophilic Additions

The ketone group participates in nucleophilic additions due to its activated carbonyl carbon. Common nucleophiles include Grignard reagents and amines:

The trifluoromethyl group increases the electrophilicity of the carbonyl, accelerating nucleophilic attack. Steric hindrance from the methyl group may influence regioselectivity .

Condensation Reactions

This compound participates in condensation reactions to form heterocyclic compounds or extended conjugated systems:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Primary amines | Acid catalysis, heat | Schiff bases | Intermediate in drug synthesis |

| Aldehydes | Base catalysis (e.g., NaOH) | α,β-Unsaturated ketones | Building blocks for polymers |

The reaction with aldehydes under basic conditions follows a Claisen-Schmidt mechanism, forming α,β-unsaturated ketones (enones) .

Reduction Reactions

The ketone group is reducible to a secondary alcohol, though the trifluoromethyl group may influence catalyst selection:

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| NaBH₄ | Methanol, 0°C | 3-Hydroxy-1,1,1-trifluoro-2-methylpentane | 60–75% |

| LiAlH₄ | Dry THF, reflux | Same as above | 85–90% |

LiAlH₄ offers higher efficiency, while NaBH₄ is preferred for milder conditions .

Mechanistic Considerations

-

Electronic Effects : The -CF₃ group withdraws electron density via induction, polarizing the carbonyl and increasing its susceptibility to nucleophilic attack .

-

Steric Effects : The methyl group at C2 may hinder access to the carbonyl carbon, favoring reactions with smaller nucleophiles .

-

Solvent Influence : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states .

Comparative Reactivity

Reactivity trends compared to non-fluorinated analogs:

| Compound | Relative Reactivity (Nucleophilic Addition) | Stability of Products |

|---|---|---|

| 1,1,1-Trifluoro-2-methylpentan-3-one | 3.5× faster than non-fluorinated analog | Higher thermal stability |

| 2-Methylpentan-3-one | Baseline | Moderate stability |

Scientific Research Applications

1,1,1-Trifluoro-2-methylpentan-3-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.

Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological targets.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,1,1-trifluoro-2-methylpentan-3-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its ability to form strong interactions with these targets, leading to various biological effects. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation .

Comparison with Similar Compounds

Key Observations:

- Substituent Position : The position of the trifluoromethyl group significantly impacts reactivity. For example, 1,1,1-Trifluoro-4-methylpentan-2-one has a methyl group at C4, which may introduce steric hindrance compared to the target compound’s C2-methyl group.

- Aromatic vs.

Physical and Chemical Properties

Purity and Pricing:

Reactivity Trends:

- The trifluoromethyl group enhances electrophilicity at the carbonyl carbon, making these ketones susceptible to nucleophilic attack. Aromatic derivatives (e.g., 1-[3-(trifluoromethyl)phenyl]propan-2-one ) may exhibit greater stability due to resonance effects.

- Aliphatic compounds like 1,1,1-Trifluoro-4-methylpentan-2-one are more volatile, with lower boiling points compared to aromatic analogs.

Q & A

Q. What are the optimal synthetic routes for 1,1,1-Trifluoro-2-methylpentan-3-one, and how can reaction conditions be systematically optimized?

- Methodological Answer : The compound can be synthesized via condensation reactions involving trifluoroacetyl precursors and methylated nucleophiles. For example, reacting trifluoroacetyl chloride with a methyl Grignard reagent (e.g., CH₃MgBr) in anhydrous ether under controlled temperatures (0–5°C) yields the ketone. Optimization involves adjusting stoichiometry, solvent polarity (e.g., THF vs. diethyl ether), and quenching methods to minimize side reactions like over-alkylation. Post-synthesis purification via fractional distillation (due to volatility) or column chromatography (using silica gel and hexane/ethyl acetate eluents) ensures high purity .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to unambiguously characterize 1,1,1-Trifluoro-2-methylpentan-3-one?

- Methodological Answer :

- ¹H NMR : The methyl group adjacent to the ketone (CH₃C=O) appears as a singlet at δ 2.1–2.3 ppm. The trifluoromethyl (CF₃) group influences neighboring protons, causing deshielding.

- ¹⁹F NMR : A singlet near δ -65 to -70 ppm confirms the CF₃ group.

- IR : Strong absorption at ~1770 cm⁻¹ (C=O stretch) and 1100–1250 cm⁻¹ (C-F stretches).

- MS : Molecular ion peak at m/z 154 (C₅H₅F₃O₂⁺) and fragments like [CF₃CO]+ (m/z 97). Calibration with reference spectra from PubChem (CID 73943) validates assignments .

Q. What solvent systems and chromatographic methods are most effective for purifying 1,1,1-Trifluoro-2-methylpentan-3-one?

- Methodological Answer : Due to its moderate polarity, use a hexane/ethyl acetate (8:2) gradient in silica gel chromatography. For recrystallization, a mixture of dichloromethane and hexane (1:5) at low temperatures (-20°C) yields high-purity crystals. Avoid aqueous workups to prevent hydrolysis of the trifluoromethyl group .

Advanced Research Questions

Q. How can computational chemistry (DFT) elucidate the electronic effects of the trifluoromethyl group on the compound’s reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effect of the CF₃ group, which stabilizes the ketone’s enolate form. Compare frontier molecular orbitals (HOMO/LUMO) with non-fluorinated analogs to predict sites for nucleophilic/electrophilic attacks. Software like Gaussian or ORCA can simulate reaction pathways, validated against experimental kinetic data .

Q. How should researchers resolve contradictions in crystallographic data for 1,1,1-Trifluoro-2-methylpentan-3-one derivatives?

- Methodological Answer : If X-ray diffraction yields ambiguous bond lengths or angles (e.g., due to disorder), use SHELXL for twin refinement or higher-symmetry space groups. Validate with neutron diffraction for hydrogen positioning or DFT-optimized geometries. Cross-reference with spectroscopic data (e.g., NMR coupling constants) to confirm stereoelectronic effects .

Q. What mechanistic insights can isotopic labeling (²H, ¹³C) provide in studying the compound’s reactions?

- Methodological Answer :

- Deuterium labeling : Replace protons at the α-position (CH₃ group) with ²H to track kinetic isotope effects in nucleophilic additions.

- ¹³C labeling : Introduce ¹³C in the carbonyl group to monitor resonance stabilization via ¹³C NMR.

These methods clarify whether reactions proceed via concerted or stepwise mechanisms (e.g., enolate formation vs. direct substitution) .

Q. How do thermal stability and decomposition pathways of 1,1,1-Trifluoro-2-methylpentan-3-one compare to non-fluorinated analogs?

- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min) reveals decomposition onset at ~200°C, lower than non-fluorinated ketones due to CF₃ destabilization. Gas chromatography-mass spectrometry (GC-MS) of pyrolyzates identifies volatile fragments like CF₃CO and CH₃CO radicals. Compare activation energies via Arrhenius plots derived from differential scanning calorimetry (DSC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.